5-Amino-1,3,4-oxadiazole-2-carboxamide
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Overview
Description
5-Amino-1,3,4-oxadiazole-2-carboxamide is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and significant potential in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxamide typically involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . Another common method involves the reaction between acylhydrazides and carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3,4-oxadiazole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methanesulfinate.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which exhibit a wide range of biological activities .
Scientific Research Applications
5-Amino-1,3,4-oxadiazole-2-carboxamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-1,3,4-oxadiazole-2-carboxamide involves its interaction with nucleic acids, enzymes, and proteins. It selectively inhibits growth factors, enzymes, and kinases, contributing to its antiproliferative effects . The compound targets specific enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are crucial for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole, known for its antibacterial and antifungal properties.
1,2,3-Oxadiazole: Less studied but has shown potential in various chemical reactions.
1,2,5-Oxadiazole: Known for its use in the synthesis of energetic materials.
Uniqueness
5-Amino-1,3,4-oxadiazole-2-carboxamide is unique due to its specific structure, which allows it to interact selectively with biological targets. This selectivity makes it a valuable compound in medicinal chemistry, particularly in the development of anticancer agents .
Properties
IUPAC Name |
5-amino-1,3,4-oxadiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-1(8)2-6-7-3(5)9-2/h(H2,4,8)(H2,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUIFCDHEQYTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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